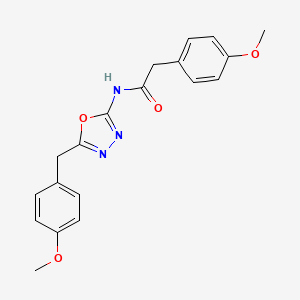

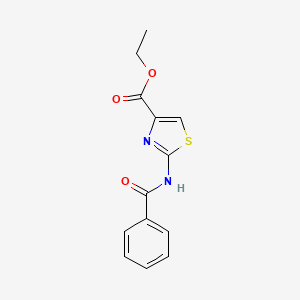

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate

Overview

Description

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of this compound involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added to the reaction mixture, which is then stirred and refluxed for 12 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by FTIR and NMR (1H and 13C). The compound has a yield of 60%, melting point of 200–202 °C, and Rf 0.69 (petroleum ether: ethyl acetate, 1:3) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a yield of 60%, melting point of 200–202 °C, and Rf 0.69 (petroleum ether: ethyl acetate, 1:3). The compound is characterized by FTIR and NMR (1H and 13C) .Scientific Research Applications

Synthesis and Characterization

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate and its derivatives have been a focal point in synthetic chemistry due to their promising applications in various fields, including medicinal chemistry. Notable research includes the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing a method involving cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% (Tang Li-jua, 2015). Another study synthesized ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate and related derivatives via the iminoether coupling method or dehydration method, highlighting the versatility of thiazole derivatives in synthetic organic chemistry (Y. Hirotsu, T. Shiba, T. Kaneko, 1970).

Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated significant potential in anticancer research. For instance, certain analogs exhibited in vitro antitumor activity against 60 human tumor cell lines, with Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate showing remarkable activity against the RPMI-8226 leukemia cell line. This research emphasizes the role of thiazole derivatives as a valuable scaffold for developing new anticancer agents (H. El-Subbagh, A. Abadi, J. Lehmann, 1999).

Nonlinear Optical Properties and Theoretical Insights

This compound derivatives have also been studied for their nonlinear optical properties and electronic characteristics. Studies incorporating experimental and computational insights reveal these compounds' potential in optoelectronic applications. For example, synthesis and characterization of ethyl2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate and its derivatives demonstrated notable nonlinear optical properties, supported by DFT calculations, indicating their utility in optoelectronic applications (Muhammad Haroon et al., 2020).

Antibacterial and Antituberculosis Activity

Further applications include the development of novel compounds for antibacterial and antituberculosis purposes. For instance, novel benzothiazole-containing derivatives have been synthesized, showcasing significant antibacterial and antituberculosis activity, highlighting the potential of this compound derivatives in addressing infectious diseases (Manoj N. Bhoi et al., 2016).

Future Directions

The future directions for Ethyl 2-benzamido-1,3-thiazole-4-carboxylate could involve further development and exploration of its therapeutic roles. It’s clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

Mechanism of Action

Target of Action

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds Thiazole derivatives have been reported to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit CK1δ, a member of the casein kinase 1 family .

Biochemical Pathways

Thiazole derivatives are known to be involved in a wide range of cellular processes such as canonical wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .

Biochemical Analysis

Biochemical Properties

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as xanthine oxidase, which is involved in purine metabolism . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily driven by its thiazole ring, which can form hydrogen bonds and hydrophobic interactions with target molecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce apoptosis in cancer cells by increasing the expression of caspase-3 and downregulating Bcl-2, a protein that inhibits apoptosis . This compound also affects cell signaling pathways, such as the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses . The thiazole ring of this compound is crucial for its binding interactions, as it can form stable complexes with target molecules through hydrogen bonding and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cell signaling pathways without causing significant toxicity . At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to purine metabolism and cellular detoxification . This compound can interact with enzymes such as xanthine oxidase, which plays a role in the breakdown of purines to uric acid . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . Understanding these metabolic interactions is crucial for elucidating the biochemical role of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and can bind to proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells are influenced by these interactions, which can affect its activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects . This compound can be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The subcellular localization of this compound is important for its activity, as it allows the compound to interact with specific biomolecules and modulate their function .

Properties

IUPAC Name |

ethyl 2-benzamido-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-2-18-12(17)10-8-19-13(14-10)15-11(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APARLFOMPOBXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2956351.png)

![Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2956353.png)

![1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956356.png)

![N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956360.png)